1-(Bromomethyl)-1-methylsulfonylcyclopropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

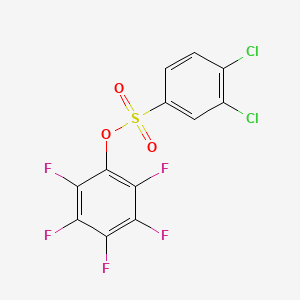

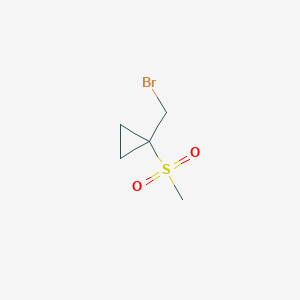

1-(Bromomethyl)-1-methylsulfonylcyclopropane, also known as BMSC, is a cyclopropane-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMSC is a highly reactive molecule that can be synthesized through various methods, including the reaction of cyclopropane with bromine and methylsulfonyl chloride.

Scientific Research Applications

Synthesis and Catalysis

Compounds structurally related to "1-(Bromomethyl)-1-methylsulfonylcyclopropane" are pivotal in synthetic chemistry. For instance, the use of Bronsted-acidic ionic liquids in catalyzing the synthesis of dibenzoxanthenes showcases the utility of related sulfonic compounds in facilitating condensation reactions with high yields and simplicity (Kai Gong et al., 2009). This indicates the potential of using "1-(Bromomethyl)-1-methylsulfonylcyclopropane" in synthesis pathways requiring the introduction of sulfone groups or bromomethyl functionalities.

Material Science and Preservation

The encapsulation of 1-Methylcyclopropene by cucurbit[6]uril to improve the stability and storage of horticultural products hints at the potential for using similar compounds in material science for encapsulation and release mechanisms (Quan Zhang et al., 2011). "1-(Bromomethyl)-1-methylsulfonylcyclopropane" could be explored for similar applications, especially in the development of advanced materials or as intermediates in the synthesis of agrochemicals.

Nucleophilic Substitutions and Ring Openings

Research on nucleophilic substitutions and the ring-opening reactions of cyclopropyl and related structures can be relevant. Studies like the nucleophilic substitutions of alkenylcyclopropyl esters catalyzed by palladium(0) provide insight into the synthetic versatility of cyclopropyl-containing compounds (A. Stolle et al., 1992). "1-(Bromomethyl)-1-methylsulfonylcyclopropane" could be subject to similar transformations, contributing to the synthesis of novel organic structures or as intermediates in pharmaceutical syntheses.

Ethylene Inhibition and Agricultural Applications

The inhibition of ethylene perception by compounds like 1-Methylcyclopropene, as explored in the preservation of fruits and vegetables, underscores the potential agricultural applications of structurally related compounds (C. Watkins, 2006). By analogy, "1-(Bromomethyl)-1-methylsulfonylcyclopropane" could be explored for its effects on ethylene signaling or as a precursor in the synthesis of ethylene inhibitors.

properties

IUPAC Name |

1-(bromomethyl)-1-methylsulfonylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHKTCPOKAZDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-1-methylsulfonylcyclopropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,6-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/no-structure.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)

![3-chloro-4-methoxy-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2957498.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)